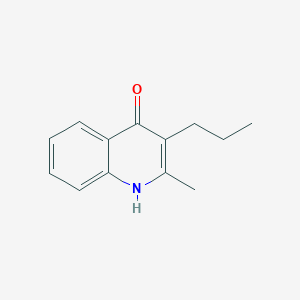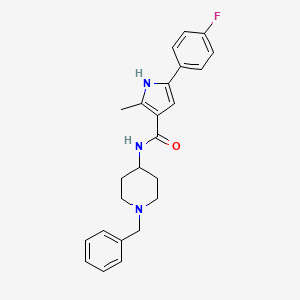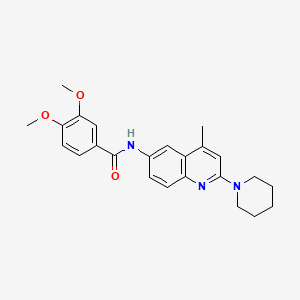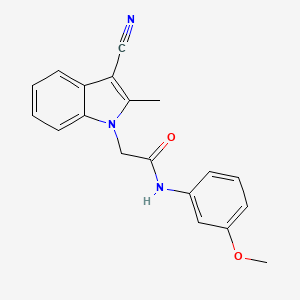![molecular formula C27H30N2O3S B10796436 N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10796436.png)
N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000653 is a compound included in the Malaria Box collection, which consists of 400 chemically diverse small molecules with documented potency against malaria parasite growth . This compound has shown significant activity against both Plasmodium falciparum and Toxoplasma gondii, making it a promising candidate for further research in antiparasitic drug development .
Preparation Methods
Stepwise Organic Synthesis: This involves the construction of the molecule through a series of chemical reactions, each adding a specific functional group or building block to the growing molecule.
Reaction Conditions: Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production: Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography
Chemical Reactions Analysis
MMV000653 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
MMV000653 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antiparasitic activity and the development of new synthetic routes for similar compounds.
Mechanism of Action
The mechanism of action of MMV000653 involves the inhibition of key biological processes in parasites. Specifically, it has been shown to inhibit the schizont-to-ring transition in Plasmodium falciparum, which is a critical step in the parasite’s life cycle . The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with processes like apicoplast segregation and host cell egress/invasion .
Comparison with Similar Compounds
MMV000653 can be compared with other similar compounds in the Malaria Box collection, such as MMV007617 and MMV665857 . These compounds also exhibit potent antiparasitic activity but may differ in their specific mechanisms of action and molecular targets. The uniqueness of MMV000653 lies in its ability to inhibit multiple stages of the parasite’s life cycle, making it a versatile candidate for drug development .
Similar Compounds
- MMV007617
- MMV665857
- MMV000642
- MMV006427
Properties
Molecular Formula |
C27H30N2O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S/c1-4-32-22-13-8-5-10-19(22)16-28-26(30)24-20-11-6-7-12-21(20)27(31)29(17-18(2)3)25(24)23-14-9-15-33-23/h5-15,18,24-25H,4,16-17H2,1-3H3,(H,28,30) |
InChI Key |
LMSHBISGTIUFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)CC(C)C)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)

![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)

![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796399.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide](/img/structure/B10796403.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B10796404.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B10796415.png)
